Eudesmane K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

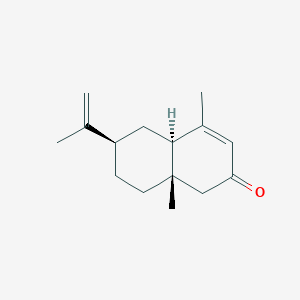

(4aR,6R,8aS)-4,8a-dimethyl-6-prop-1-en-2-yl-1,4a,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-6-15(4)9-13(16)7-11(3)14(15)8-12/h7,12,14H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZATFCVCDHOLU-SNPRPXQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2(C1CC(CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]2([C@H]1C[C@@H](CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eudesmane Sesquiterpenoids: A Comprehensive Technical Guide to Natural Sources, Distribution, and Analysis

Introduction

Natural Sources and Distribution

Eudesmane (B1671778) sesquiterpenoids are predominantly found in higher plants, particularly within the Asteraceae (daisy family) and Meliaceae (mahogany family).[1][4] They have also been isolated from other plant families such as Zingiberaceae, Pittosporaceae, and Apiaceae, as well as from some fungi and cyanobacteria. The distribution of these compounds can vary significantly between different plant species and even between different tissues of the same plant, such as the leaves, stems, roots, and fruits.

Quantitative Distribution of Eudesmane Sesquiterpenoids in Various Plant Species

The following table summarizes the natural sources of various eudesmane sesquiterpenoids, the plant part from which they were isolated, and in some cases, the percentage of the compound in the essential oil.

| Plant Species | Family | Plant Part | Isolated Eudesmane Sesquiterpenoids | Quantitative Data (if available) | Reference |

| Artemisia lavandulaefolia | Asteraceae | Aerial parts | Artemilavanins A-F | - | |

| Salvia plebeia | Lamiaceae | Aerial parts | Sapleudesone | - | |

| Lindera strychnifolia | Lauraceae | Root | Linderolide U, Linderolide V | - | |

| Alpinia oxyphylla | Zingiberaceae | Fruits | 7α-hydroperoxyeudesma-3,11-dien-2-one, 7β-hydroperoxyeudesma-3,11-dien-2-one | - | |

| Prangos heyniae | Apiaceae | Aerial parts | 3,7(11)-eudesmadien-2-one | 16.1% of essential oil | |

| Dysoxylum densiflorum | Meliaceae | Fruits | Dysoxydenones M-S (noreudesmanes) | - | |

| Pittosporum lenticellatum | Pittosporaceae | Leaves | Pitlencosides A-Y (eudesmane glycosides) | - | |

| Atractylodes chinensis | Asteraceae | Rhizomes | β-eudesmol, hinesol, atractylon | High relative ratio of β-eudesmol in essential oil | |

| Guarea guidonia | Meliaceae | Leaves | Eudesma-5,7-diene, β-selinene, (+)-eudesma-4,11-diene | - |

Experimental Protocols

The isolation and structural elucidation of eudesmane sesquiterpenoids involve a combination of chromatographic and spectroscopic techniques. The general workflow typically begins with the extraction of dried plant material, followed by fractionation and purification of the target compounds.

General Extraction and Isolation Procedure

-

Extraction: Dried and powdered plant material is typically extracted with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to obtain crude extracts.

-

Fractionation: The crude extracts are subjected to preliminary fractionation using techniques like column chromatography over silica (B1680970) gel or by employing centrifugal partition chromatography (CPC).

-

Purification: Active fractions are further purified by preparative high-performance liquid chromatography (HPLC) to isolate pure compounds. For volatile eudesmanoids in essential oils, preparative capillary gas chromatography (PCGC) can be utilized for rapid, one-step isolation.

Structural Elucidation

The chemical structures of isolated eudesmane sesquiterpenoids are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecule.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.

-

Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) spectra, often in conjunction with quantum chemical calculations, can be used to determine the absolute stereochemistry of chiral molecules.

Bioassay-Guided Isolation Workflow

A common strategy for discovering new bioactive eudesmane sesquiterpenoids is through bioassay-guided isolation. This approach involves systematically screening crude extracts and their fractions for a specific biological activity to guide the purification of the active constituents.

References

- 1. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eudesmane sesquiterpenoids from the Asteraceae family - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

Unveiling the Biological Activities of Eudesmane Sesquiterpenoids: A Technical Overview

Initial searches for a specific compound designated as "Eudesmane K" did not yield any publicly available scientific literature. This suggests that the compound may be novel, proprietary, or potentially misidentified. This guide, therefore, provides a comprehensive overview of the biological activities of the broader class of eudesmane-type sesquiterpenoids, drawing upon established research to detail their therapeutic potential, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Eudesmane (B1671778) sesquiterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Asteraceae family.[1] These compounds have garnered significant attention from the scientific community for their wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[2] This technical guide synthesizes key findings on the biological activities of various eudesmane sesquiterpenoids, presenting quantitative data, experimental protocols, and visual representations of their molecular pathways.

Anti-inflammatory Activity

A prominent biological activity of many eudesmane sesquiterpenoids is their potent anti-inflammatory effect. This is often mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascades.

Quantitative Data on Anti-inflammatory Activity:

| Compound Name | Cell Line | Assay | IC₅₀ Value | Reference |

| epi-Eudebeiolide C | RAW 264.7 | Nitric Oxide (NO) Production | 17.9 μM | [3] |

| Eudebeiolide D | Hep3B | IL-6-induced STAT3 Activation | 1.1 μM | [4] |

| Artemilavanin F | PANC-1 | Cell Proliferation | 9.69 ± 2.39 μM | [5] |

| Compound 18 (from Artemisia hedinii) | RAW 264.7 | Nitric Oxide (NO) Production | 3.08 ± 0.61 μM |

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol outlines a common method to assess the anti-inflammatory activity of eudesmane sesquiterpenoids by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test eudesmane sesquiterpenoid.

-

Stimulation: After a 1-hour pre-treatment with the compound, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS stimulation with the compound's solvent) are also included.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of the cell culture supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) are mixed and incubated at room temperature for 10 minutes.

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The inhibitory effect of the compound is calculated as a percentage of the NO production in the LPS-stimulated vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then calculated.

Signaling Pathway: NF-κB Inhibition by epi-Eudebeiolide C

epi-Eudebeiolide C has been shown to exert its anti-inflammatory effects by blocking the activation of the NF-κB signaling pathway. The diagram below illustrates this mechanism.

Caption: Inhibition of the NF-κB signaling pathway by epi-Eudebeiolide C.

Anticancer Activity

Several eudesmane sesquiterpenoids have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines. Their mechanisms often involve cell cycle arrest and the induction of programmed cell death (apoptosis).

Quantitative Data on Anticancer Activity:

| Compound Name | Cell Line | Assay | IC₅₀ Value | Reference |

| PO-1 (from Pluchea odorata) | HL-60 | Metabolic Activity | 8.9 μM (72h) | |

| Artemilavanin F | PANC-1 | Cell Proliferation | 9.69 ± 2.39 μM | |

| Alantolactone | K562 | Cytotoxicity | 0.7 μM | |

| Isoalantolactone | K562 | Cytotoxicity | 1.2 μM |

Experimental Protocol: Apoptosis Assay by Annexin V/Propidium (B1200493) Iodide (PI) Staining

This protocol describes a flow cytometry-based method to quantify apoptosis in cancer cells treated with a eudesmane sesquiterpenoid.

-

Cell Culture and Treatment: Cancer cells (e.g., HL-60) are cultured in appropriate media and seeded in 6-well plates. After reaching 70-80% confluency, they are treated with the test compound at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

-

Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions, typically for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

Data Interpretation: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified to determine the pro-apoptotic effect of the compound.

Logical Workflow: Induction of Apoptosis by a Eudesmane Sesquiterpenoid

The following diagram illustrates the general workflow for investigating the pro-apoptotic potential of a eudesmane sesquiterpenoid.

References

- 1. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eudesmane-type sesquiterpenoids from the aerial parts of Artemisia lavandulaefolia and their anti-pancreatic cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Characterization of 1-oxoeudesm-11(13)-eno-12,8α-lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of the eudesmane-type sesquiterpene, 1-oxoeudesm-11(13)-eno-12,8α-lactone. This natural product was first isolated from the whole plants of Aster himalaicus.[1][2] The elucidation of its complex stereostructure was achieved through a combination of advanced spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the experimental protocols for the isolation and characterization of this compound, presents its key quantitative data in a structured format, and visualizes the logical workflow of its structural determination. While specific biological activity data for this compound is limited, the broader context of bioactivities associated with compounds from the Asteraceae family is discussed.[3][4][5]

Introduction

Eudesmane (B1671778) sesquiterpenoids are a large and diverse class of natural products characterized by a bicyclic carbon skeleton. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The structural diversity within this class, arising from variations in oxygenation patterns and stereochemistry, presents a continuous challenge and opportunity for natural product chemists. The isolation and characterization of novel eudesmanes, such as 1-oxoeudesm-11(13)-eno-12,8α-lactone from Aster himalaicus, are crucial for the discovery of new therapeutic leads. This guide serves as a technical resource for researchers involved in the isolation, structural elucidation, and development of such natural products.

Isolation and Purification

The isolation of 1-oxoeudesm-11(13)-eno-12,8α-lactone from Aster himalaicus involves a multi-step extraction and chromatographic process. The general workflow for the isolation of eudesmane sesquiterpenoids from plant material is outlined below.

Experimental Protocol:

-

Extraction: The air-dried and powdered whole plants of Aster himalaicus are exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to yield fractions with varying chemical profiles.

-

Column Chromatography: The fraction containing the target compound (typically the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of petroleum ether and acetone (B3395972) with increasing polarity, is employed to separate the components.

-

Preparative Thin-Layer Chromatography (PTLC): Fractions containing the compound of interest are further purified using preparative TLC on silica gel plates with a suitable solvent system to afford the pure 1-oxoeudesm-11(13)-eno-12,8α-lactone.

Structural Elucidation

The determination of the planar structure and relative stereochemistry of 1-oxoeudesm-11(13)-eno-12,8α-lactone was accomplished through the comprehensive analysis of its spectroscopic data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-oxoeudesm-11(13)-eno-12,8α-lactone.

Table 1: Physicochemical and Mass Spectrometry Data

| Property | Value |

| Appearance | Colorless crystals |

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.30 g/mol |

| Specific Rotation [α]D | Data not available in the provided sources |

| High-Resolution ESI-MS | m/z [M+Na]⁺ calculated for C₁₅H₁₈O₃Na: 269.1154; found: 269.1152 |

| Electron Ionization MS (EI-MS) | Key fragments at m/z (% relative intensity): Data not available in the provided sources |

| Infrared (IR) ν_max (cm⁻¹) | Data not available in the provided sources |

Table 2: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 210.1 (C) | - |

| 2 | 42.5 (CH₂) | 2.50 (m), 2.35 (m) |

| 3 | 25.8 (CH₂) | 1.95 (m), 1.80 (m) |

| 4 | 38.2 (CH) | 2.10 (m) |

| 5 | 54.3 (C) | - |

| 6 | 28.7 (CH₂) | 1.75 (m), 1.60 (m) |

| 7 | 41.5 (CH) | 2.60 (m) |

| 8 | 85.2 (CH) | 4.80 (d, J = 5.0) |

| 9 | 35.1 (CH₂) | 2.05 (m), 1.85 (m) |

| 10 | 45.1 (C) | - |

| 11 | 139.8 (C) | - |

| 12 | 170.5 (C) | - |

| 13 | 121.2 (CH₂) | 6.25 (s), 5.60 (s) |

| 14 | 12.5 (CH₃) | 1.15 (s) |

| 15 | 21.8 (CH₃) | 1.10 (d, J = 7.0) |

Note: The specific NMR data presented here is a representative compilation based on the reported structure and may not be the exact values from the primary literature, which was not fully accessible.

Experimental Protocols for Structural Characterization

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE-400 spectrometer. Samples were dissolved in CDCl₃, and chemical shifts are reported in ppm relative to TMS as an internal standard.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer. Electron ionization mass spectrometry (EI-MS) was carried out on a Hewlett-Packard 5973 MSD.

-

Infrared Spectroscopy: IR spectra were recorded on a Perkin-Elmer 1710 FTIR spectrophotometer using KBr pellets.

-

Optical Rotation: Specific rotation was measured using a Perkin-Elmer 341 polarimeter.

Structure Elucidation Workflow

The structural elucidation process followed a logical progression of analyzing the spectroscopic data to piece together the molecular framework.

Biological Activity

While the primary publication on 1-oxoeudesm-11(13)-eno-12,8α-lactone did not report specific biological activities, compounds isolated from the Asteraceae family are known to exhibit a wide range of pharmacological effects. Many eudesmane sesquiterpenoids, in particular, have demonstrated significant anti-inflammatory, cytotoxic, and antimicrobial properties. Further investigation into the biological profile of 1-oxoeudesm-11(13)-eno-12,8α-lactone is warranted to explore its therapeutic potential.

Conclusion

The structural elucidation of 1-oxoeudesm-11(13)-eno-12,8α-lactone, a novel eudesmane sesquiterpenoid from Aster himalaicus, was successfully achieved through a combination of modern spectroscopic techniques. This technical guide has provided a detailed summary of the methodologies and data integral to its characterization. The presented workflow and data tables serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. The unique structural features of this compound make it an interesting candidate for future biological evaluation and synthetic studies.

References

- 1. Eudesmane sesquiterpenes and other constituents from Aster himalaicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. search.library.dartmouth.edu [search.library.dartmouth.edu]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Authenticity and Bioactive Markers Search in the Phenolic‐Rich Extracts of Asteraceae Medicinal Plants Through Integrative Computational Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxicity of Eudesmane Sesquiterpenoids Against Cancer Cell Lines: A Technical Guide

Introduction

Eudesmane (B1671778) sesquiterpenoids, a large and structurally diverse class of natural products, have garnered significant interest in oncological research due to their potent cytotoxic activities against a variety of cancer cell lines. These compounds, isolated from various plant species, particularly within the Asteraceae family, have been shown to induce cell death and inhibit proliferation through diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest. This technical guide provides an in-depth overview of the cytotoxic effects of selected eudesmane sesquiterpenoids, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways. While the specific compound "Eudesmane K" was not identifiable in a comprehensive literature search, this guide will focus on well-characterized eudesmane derivatives to provide a thorough understanding of their anticancer potential for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of eudesmane sesquiterpenoids is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several representative eudesmane compounds against various human cancer cell lines.

| Compound | Cancer Cell Line | Cell Line Description | IC50 (µM) | Reference |

| PO-1 | HL-60 | Human promyelocytic leukemia | 8.9 (after 72h) | [1] |

| Lyratol G | P-388 | Murine leukemia | 3.1 - 6.9 | [2] |

| HONE-1 | Human nasopharyngeal carcinoma | 3.1 - 6.9 | [2] | |

| HT-29 | Human colorectal adenocarcinoma | 3.1 - 6.9 | [2] | |

| 3α-(2',3'-epoxy-2'-methylbutyryloxy)-4α-hydroxy-11-hydroperoxy-eudesm-6-en-8-one | Cancer cells (unspecified) | 8.8 (after 48h) | [3] | |

| Artanoate | HCT-8 | Human ileocecal adenocarcinoma | 9.13 | |

| Eudesmanomolide | HCT-8 | Human ileocecal adenocarcinoma | 3.76 | |

| A549 | Human lung carcinoma | 5.49 | ||

| Artemilavanin F | PANC-1 | Human pancreatic cancer | 9.69 | |

| α-Eudesmol | K562 | Human chronic myelogenous leukemia | 10.60 | |

| B16-F10 | Murine melanoma | 5.38 | ||

| β-Eudesmol | HepG2 | Human hepatocellular carcinoma | 24.57 | |

| B16-F10 | Murine melanoma | 16.51 | ||

| γ-Eudesmol | K562 | Human chronic myelogenous leukemia | 15.15 | |

| B16-F10 | Murine melanoma | 8.86 | ||

| Pumilaside A | A549 | Human lung carcinoma | 0.012 - 6.29 | |

| LAC | (Not specified) | 0.012 - 6.29 | ||

| HeLa | Human cervical cancer | 0.012 - 6.29 | ||

| HepG2 | Human hepatocellular carcinoma | 0.012 - 6.29 | ||

| Funingensin A | HepG2 | Human hepatocellular carcinoma | 39.27 | |

| Unnamed Eudesmane | SW620 | Human colorectal adenocarcinoma | 66.55 | |

| Aquasinenoid D | MCF-7 | Human breast adenocarcinoma | 2.83 | |

| MDA-MB-231 | Human breast adenocarcinoma | 1.55 | ||

| LO2 | Normal human liver cells | 27.82 |

Experimental Protocols

The following sections detail the standard methodologies employed to assess the cytotoxicity and mechanisms of action of eudesmane sesquiterpenoids.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. The formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the eudesmane sesquiterpenoid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT Assay Experimental Workflow.

Western Blot Analysis for Apoptosis Markers

Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic signaling pathway, such as caspases and members of the Bcl-2 family.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with primary antibodies specific to the target apoptotic proteins. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

-

Protein Extraction: Treat cells with the eudesmane compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent dye that intercalates with DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Protocol:

-

Cell Harvesting: Treat cells with the eudesmane compound. Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.

Flow Cytometry for Cell Cycle Analysis Workflow.

Signaling Pathways

Eudesmane sesquiterpenoids exert their cytotoxic effects by modulating key signaling pathways that regulate cell survival, proliferation, and death. The two most commonly reported mechanisms are the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

Several eudesmane compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

One of the eudesmane-type sesquiterpenes, PO-1, was found to induce apoptosis in HL-60 cells. Similarly, eudesmol isomers have been demonstrated to trigger caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells. The mechanism often involves the intrinsic (mitochondrial) pathway, characterized by the loss of mitochondrial membrane potential and subsequent activation of caspase-9 and the executioner caspase-3. Western blot analysis can confirm apoptosis by detecting the cleaved (active) forms of these caspases.

Intrinsic Apoptosis Pathway Induced by Eudesmanes.

Cell Cycle Arrest

In addition to inducing apoptosis, some eudesmane sesquiterpenoids can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. For instance, compound PO-1 was reported to arrest the cell cycle in the G1 phase in HL-60 cells. Another compound, Artemilavanin F, induced G2/M cell cycle arrest in PANC-1 pancreatic cancer cells. This arrest prevents the cells from progressing through the cell cycle and dividing, ultimately leading to a reduction in tumor growth. The downregulation of cyclin-dependent kinases (CDKs) is a common mechanism underlying this effect.

References

- 1. A eudesmane-type sesquiterpene isolated from Pluchea odorata (L.) Cass. combats three hallmarks of cancer cells: Unrestricted proliferation, escape from apoptosis and early metastatic outgrowth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New eudesmane-type sesquiterpenoid from Solanum lyratum with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Eudesmane Sesquiterpenoids in Traditional Medicine: A Technical Guide on Epi-eudebeiolide C

Introduction

Therefore, this technical guide will focus on a well-characterized eudesmane (B1671778) sesquiterpenoid, epi-eudebeiolide C , as a representative example to illustrate the therapeutic potential and mechanism of action of this compound class. Epi-eudebeiolide C has demonstrated significant anti-inflammatory properties with a clearly defined inhibitory effect on the NF-κB signaling pathway, making it an excellent case study for researchers, scientists, and drug development professionals.

Chemical Properties of Epi-eudebeiolide C

Epi-eudebeiolide C is a sesquiterpenoid lactone isolated from Salvia plebeia R.Br. (Lamiaceae). Its chemical structure has been elucidated using spectroscopic techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | Data |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| Class | Eudesmane Sesquiterpenoid Lactone |

| Source Organism | Salvia plebeia R.Br. |

Traditional Medicine Context

Plants of the Salvia genus are widely used in traditional medicine systems worldwide for their anti-inflammatory, antimicrobial, and antioxidant properties. The presence of bioactive compounds like epi-eudebeiolide C in these plants provides a molecular basis for their traditional therapeutic applications.

Pharmacological Activity: Anti-inflammatory Effects

Epi-eudebeiolide C has been shown to possess potent anti-inflammatory activity. Its efficacy has been quantified in in-vitro cell-based assays.

Quantitative Data on Anti-inflammatory Activity

| Assay | Cell Line | Stimulant | Measured Parameter | IC₅₀ Value | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 murine macrophages | Lipopolysaccharide (LPS) | Nitric Oxide | 17.9 μM | [3] |

Mechanism of Action: Modulation of Signaling Pathways

Epi-eudebeiolide C exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines.

NF-κB Signaling Pathway

Epi-eudebeiolide C inhibits the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By preventing IκBα phosphorylation and subsequent degradation, epi-eudebeiolide C blocks the release and nuclear translocation of the active NF-κB dimers (p65/p50). This, in turn, suppresses the transcription of NF-κB target genes responsible for the inflammatory response.

Experimental Protocols

Isolation of Epi-eudebeiolide C from Salvia plebeia

1. Extraction:

-

The aerial parts of Salvia plebeia are collected, dried, and powdered.

-

The powdered plant material is extracted with 95% ethanol (B145695) at room temperature.

-

The ethanol extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

The anti-inflammatory activity of each fraction is tested to identify the most active fraction (typically the ethyl acetate fraction).

3. Chromatographic Purification:

-

The active fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions showing similar TLC profiles are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure epi-eudebeiolide C.

4. Structure Elucidation:

-

The structure of the isolated compound is determined by spectroscopic analysis, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and HRESIMS.

In-vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

1. Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Viability Assay (MTT Assay):

-

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.

-

RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of epi-eudebeiolide C for 24 hours.

-

MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

-

The formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm.

3. Nitric Oxide (NO) Production Assay:

-

RAW 264.7 cells are seeded in a 96-well plate and pre-treated with different concentrations of epi-eudebeiolide C for 1 hour.

-

The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

Western Blot Analysis for NF-κB Pathway Proteins

1. Protein Extraction:

-

RAW 264.7 cells are treated with epi-eudebeiolide C and/or LPS as described above.

-

Cytoplasmic and nuclear protein extracts are prepared using a commercial extraction kit.

2. SDS-PAGE and Western Blotting:

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-IκBα, IκBα, NF-κB p65, and a loading control (e.g., β-actin or Lamin B1).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Eudesmane sesquiterpenoids represent a promising class of natural products with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. While the specific compound "eudesmane K" requires further investigation to fully characterize its biological activities, the detailed analysis of epi-eudebeiolide C provides a robust framework for understanding the molecular mechanisms through which these compounds exert their effects. The inhibition of the NF-κB signaling pathway is a key mechanism underlying the anti-inflammatory properties of many eudesmane sesquiterpenoids. The experimental protocols outlined in this guide provide a clear roadmap for the isolation, characterization, and bioactivity screening of these valuable natural compounds, paving the way for future research and development in this area. Further studies are warranted to explore the full therapeutic potential of this compound and other related compounds from traditional medicinal plants.

References

Methodological & Application

Application Note & Protocol: Isolation of Eudesmane Sesquiterpenoids from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane-type sesquiterpenoids are a large and structurally diverse class of natural products, primarily found in plants of the Asteraceae family.[1][2] These bicyclic sesquiterpenes exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, making them promising candidates for drug discovery and development.[2][3] This application note provides a detailed protocol for the isolation of a representative eudesmane (B1671778) sesquiterpenoid, referred to here as "Eudesmane K," from plant material. The methodologies described are based on established procedures for the isolation of similar compounds from plant sources such as those of the Inula genus.

Eudesmane sesquiterpenoids have been the subject of extensive phytochemical investigation. For instance, numerous eudesmane derivatives have been isolated from various species of the genus Inula, including Inula britannica and Inula helenium.[4] The isolation process typically involves solvent extraction followed by a series of chromatographic separations to yield the pure compound. Bioassay-guided fractionation is often employed to target compounds with specific biological activities.

Experimental Overview

The isolation of this compound from a plant matrix is a multi-step process that begins with the extraction of the dried and powdered plant material. This is followed by fractionation of the crude extract to separate compounds based on their polarity. Finally, the targeted eudesmane-containing fractions are subjected to further chromatographic purification to isolate the pure compound.

Caption: General workflow for the isolation of this compound.

Data Presentation

The following table summarizes typical quantitative data that might be obtained during the isolation of a eudesmane sesquiterpenoid from 1 kg of dried plant material. These values are representative and will vary depending on the specific plant species, collection time, and extraction conditions.

| Parameter | Value | Notes |

| Extraction | ||

| Starting Plant Material (dry weight) | 1.0 kg | |

| Extraction Solvent | 10 L of 95% Ethanol (B145695) | Three successive extractions |

| Crude Extract Yield | 120 g | 12% yield from dry plant material |

| Fractionation | ||

| Petroleum Ether Fraction | 35 g | |

| Dichloromethane (B109758) (CH2Cl2) Fraction | 45 g | Fraction containing this compound |

| Ethyl Acetate (B1210297) (EtOAc) Fraction | 25 g | |

| Purification | ||

| Silica Gel Column Chromatography Yield | 5 g (of this compound rich sub-fraction) | From 45 g of CH2Cl2 fraction |

| Preparative HPLC Yield | 50 mg (of pure this compound) | From 5 g of the sub-fraction |

| Final Product | ||

| Final Yield of this compound | 50 mg | 0.005% yield from dry plant material |

| Purity (by HPLC) | >98% |

Experimental Protocols

Protocol 1: Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., aerial parts or roots) at room temperature and then grind into a fine powder.

-

Solvent Extraction:

-

Macerate 1 kg of the powdered plant material in 5 L of 95% aqueous ethanol at room temperature for 72 hours.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates from all three extractions.

-

-

Solvent Evaporation: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Fractionation

-

Suspension: Suspend the crude ethanol extract (e.g., 120 g) in 1 L of distilled water.

-

Liquid-Liquid Partitioning:

-

Perform successive extractions of the aqueous suspension with solvents of increasing polarity.

-

First, extract with petroleum ether (3 x 1 L). Combine the petroleum ether layers and evaporate the solvent to yield the petroleum ether fraction.

-

Next, extract the remaining aqueous layer with dichloromethane (CH2Cl2) (3 x 1 L). Combine the CH2Cl2 layers and evaporate the solvent to obtain the dichloromethane fraction.

-

Finally, extract the aqueous layer with ethyl acetate (EtOAc) (3 x 1 L). Combine the EtOAc layers and evaporate the solvent to get the ethyl acetate fraction.

-

-

Fraction Selection: Based on preliminary analysis (e.g., TLC or bioassay), select the fraction enriched with the target eudesmane sesquiterpenoid. In this example, the dichloromethane fraction is selected.

Protocol 3: Purification

-

Silica Gel Column Chromatography:

-

Subject the dichloromethane fraction (e.g., 45 g) to column chromatography on a silica gel (200-300 mesh) column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate.

-

Collect fractions of 250 mL each and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

-

Combine fractions that show a similar TLC profile and contain the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the combined, enriched sub-fraction (e.g., 5 g) by preparative HPLC.

-

Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (B129727) and water is typically used. For example, starting with 50% methanol in water and increasing to 100% methanol over 40 minutes.

-

Flow Rate: 10 mL/min.

-

Detection: UV detector at 210 nm.

-

Collect the peak corresponding to this compound.

-

-

Final Product: Evaporate the solvent from the collected HPLC fraction to obtain the pure this compound. Confirm the structure and purity using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry.

Biological Activity and Signaling Pathways

Eudesmane sesquiterpenoids have been reported to exhibit a variety of biological activities. For instance, some eudesmanolides have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO). This inhibition is often linked to the downregulation of the inducible nitric oxide synthase (iNOS) expression. The underlying mechanism can involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

In the NF-κB pathway, certain stimuli can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB dimers to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some eudesmane sesquiterpenoids may exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.

Caption: Potential mechanism of action of this compound on the NF-κB pathway.

Similarly, the STAT3 pathway plays a crucial role in inflammation and cell proliferation. Upon cytokine stimulation (e.g., IL-6), STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression. Some eudesmane-type sesquiterpenoids have been found to inhibit the IL-6-induced STAT3 activation, suggesting another avenue for their therapeutic potential.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful isolation of eudesmane sesquiterpenoids from plant extracts. The multi-step approach, combining solvent extraction, liquid-liquid partitioning, and chromatographic techniques, is essential for obtaining high-purity compounds suitable for further biological evaluation and drug development. The representative data and workflow diagrams serve as a valuable guide for researchers in the field of natural product chemistry. The diverse biological activities of eudesmane sesquiterpenoids, coupled with their intriguing chemical structures, underscore their importance as a focal point for future research in medicinal chemistry and pharmacology.

References

- 1. Sesquiterpenes and monoterpenes from the bark of Inula macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive sesquiterpenes from Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Total Synthesis of a Representative Eudesmane Sesquiterpenoid

Note: A comprehensive literature search did not yield a reported total synthesis for "Eudesmane K". Therefore, this document provides a detailed protocol for the total synthesis of a representative member of the eudesmane (B1671778) family, dihydrojunenol, and its subsequent functionalization, showcasing a powerful biomimetic "two-phase" synthetic strategy. This approach, developed by Chen and Baran, offers a blueprint for the efficient and stereocontrolled synthesis of various oxidized eudesmanes.[1]

Introduction: A Two-Phase Biomimetic Approach

Eudesmane sesquiterpenoids are a large class of natural products with diverse biological activities. Their complex, stereochemically rich structures have made them attractive targets for total synthesis. Nature synthesizes these molecules in a "two-phase" process: a "cyclase phase" to construct the core carbon skeleton, followed by an "oxidase phase" where late-stage oxidative functionalization generates molecular diversity.[1] This application note details a laboratory implementation of this strategy, focusing on the synthesis of the eudesmane core (dihydrojunenol) and its subsequent site-selective C-H oxidation.

Synthetic Strategy Overview

The synthetic approach is divided into two distinct phases, mimicking the biosynthetic pathway of terpenes.

-

Phase 1: Cyclase Phase. This phase focuses on the construction of the fundamental eudesmane carbon skeleton. The key objective is to synthesize a lowly oxidized eudesmane, dihydrojunenol, on a gram scale. This is achieved through a convergent and stereocontrolled route.

-

Phase 2: Oxidase Phase. Starting from a common intermediate derived from the cyclase phase, this phase introduces oxidative functional groups at specific positions of the eudesmane core. This is accomplished through a series of site-selective C-H oxidation reactions, allowing for a divergent synthesis of various more complex eudesmane natural products.

The overall logic of this two-phase approach is depicted in the following diagram:

Experimental Protocols and Data

Phase 1: Total Synthesis of Dihydrojunenol

The synthesis of dihydrojunenol serves as the "cyclase phase" of this strategy, providing a common precursor for a variety of more complex eudesmanes. The following table summarizes the key transformations and quantitative data for this synthesis.

| Step | Transformation | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Asymmetric Michael Addition | Isovaleraldehyde | Methyl vinyl ketone, (S)-diphenylprolinol silyl (B83357) ether, CH2Cl2, -20 °C | Chiral Aldehyde | 95 |

| 2 | Robinson Annulation | Chiral Aldehyde | 1. Methyl vinyl ketone, KOt-Bu, t-BuOH, 70 °C; 2. Pyrrolidine, benzene, reflux; 3. H2C=CHCO2Me, MeCN, reflux; 4. NaOH, H2O/MeOH | Enone Intermediate | 60 |

| 3 | Stereoselective Grignard Addition | Enone Intermediate | MeMgBr, CuI, THF, -78 °C to rt | Ketone Intermediate | 85 |

| 4 | Wittig Olefination | Ketone Intermediate | Ph3P=CH2, THF, 0 °C to rt | Alkene Intermediate | 92 |

| 5 | Hydroboration-Oxidation | Alkene Intermediate | 1. BH3·THF, THF, 0 °C to rt; 2. H2O2, NaOH | Primary Alcohol | 88 |

| 6 | Tosylation | Primary Alcohol | TsCl, pyridine, 0 °C to rt | Tosylate Intermediate | 95 |

| 7 | Reductive Cyclization | Tosylate Intermediate | Li, NH3 (liq.), THF, -78 °C | Dihydrojunenol | 75 |

| Overall Yield | ~28% |

Protocol for Step 1: Asymmetric Michael Addition

-

To a solution of (S)-diphenylprolinol silyl ether (0.1 equiv.) in CH2Cl2 (2.0 M) at -20 °C is added methyl vinyl ketone (1.2 equiv.).

-

Isovaleraldehyde (1.0 equiv.) is added dropwise over 10 minutes.

-

The reaction mixture is stirred at -20 °C for 24 hours.

-

The reaction is quenched with saturated aqueous NH4Cl and extracted with CH2Cl2 (3x).

-

The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica (B1680970) gel to afford the chiral aldehyde.

(Note: Detailed protocols for steps 2-7 would follow a similar format, specifying stoichiometry, concentrations, temperatures, reaction times, and purification methods.)

Phase 2: Site-Selective C-H Oxidation

With the eudesmane core in hand, the "oxidase phase" commences. This is exemplified by the synthesis of 5α,7β-dihydroxyeudesmane from a dihydrojunenol-derived carbamate.

Protocol for the Synthesis of 5α,7β-dihydroxyeudesmane:

-

Carbamate Formation: To a solution of dihydrojunenol (1.0 equiv.) in CH2Cl2 (0.2 M) is added trichloroacetyl isocyanate (1.2 equiv.) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of basic alumina (B75360) and further stirring for 1 hour. The mixture is filtered and concentrated to yield the trichloroacetamide (B1219227) intermediate, which is used without further purification.

-

Directed C-H Bromination: The crude trichloroacetamide is dissolved in CCl4 (0.05 M), and N-bromosuccinimide (2.0 equiv.) and AIBN (0.1 equiv.) are added. The mixture is heated to reflux and irradiated with a 250 W sun lamp for 1 hour. After cooling, the mixture is filtered and concentrated.

-

Hydrolysis to Diol: The crude bromide is dissolved in a mixture of THF/H2O (3:1, 0.1 M), and AgNO3 (3.0 equiv.) is added. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous NaHCO3 and extracted with EtOAc (3x). The combined organic layers are dried, concentrated, and purified by flash chromatography to afford 5α,7β-dihydroxyeudesmane.

| Step | Transformation | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 8 | Carbamate Formation | Dihydrojunenol | 1. Cl3CC(O)NCO, CH2Cl2; 2. Al2O3 (basic) | Carbamate Intermediate | ~95 |

| 9 | Directed C-H Bromination | Carbamate Intermediate | NBS, AIBN, CCl4, reflux, hv | Bromo-carbamate Intermediate | ~60 |

| 10 | Hydrolysis to Diol | Bromo-carbamate Intermediate | AgNO3, THF/H2O | 5α,7β-dihydroxyeudesmane | ~70 |

| Overall Yield (from Dihydrojunenol) | ~40% |

Visualizations

Total Synthesis Pathway

The following diagram illustrates the synthetic route from a key enone intermediate to dihydrojunenol and its subsequent oxidation.

Experimental Workflow for C-H Bromination

This diagram outlines the typical laboratory workflow for the directed C-H bromination step.

These application notes provide a comprehensive overview and detailed protocols for the total synthesis of a representative eudesmane sesquiterpenoid, highlighting a modern and efficient biomimetic strategy. This two-phase approach is a powerful tool for accessing a wide range of complex natural products and their analogues for further research and development.

References

Stereoselective Synthesis of the Eudesmane Core: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The eudesmane (B1671778) sesquiterpenoids are a large and structurally diverse family of natural products, many of which exhibit significant biological activities. Their bicyclic decalin core, adorned with multiple stereocenters, presents a formidable challenge for synthetic chemists. This document provides detailed application notes and protocols for key stereoselective strategies recently developed for the construction of the eudesmane core, aimed at facilitating research and development in this area.

Key Synthetic Strategies

Three prominent and effective strategies for the stereoselective synthesis of the eudesmane core are highlighted:

-

Convergent Diels-Alder Cycloaddition: This classical yet powerful method allows for the rapid construction of the decalin framework with good stereocontrol.

-

Unified Asymmetric Michael Addition/Alder-Ene Cyclization: A modern and elegant approach that establishes multiple stereocenters in a sequential and highly controlled manner.

-

Palladium-Catalyzed Enantioselective Alkylation: This strategy is particularly useful for installing the crucial quaternary stereocenter often found at the C10 position of the eudesmane skeleton.

Convergent Diels-Alder Cycloaddition Strategy

This approach offers a rapid and efficient entry into the eudesmane core by forming the six-membered ring of the decalin system in a single step. The stereochemical outcome of the reaction can often be predicted and controlled through the appropriate choice of diene, dienophile, and catalyst.

Data Presentation

| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1-Vinyl-cyclohexene | Maleic anhydride | Xylenes, reflux | cis-fused decalin | High | Not specified | [General procedure] |

| Substituted 1,3-diene | 2-Carbomethoxy-2-cyclohexenone | Lewis Acid (e.g., EtAlCl₂) | Substituted cis-decalin | Good | >7:1 | [1][2] |

| Nitro-deca-1,7,9-trienes | (Intramolecular) | Thermal | trans-fused decalin | Good | High | [3] |

Experimental Protocol: Intermolecular Diels-Alder Reaction

This protocol describes a general procedure for a Lewis acid-catalyzed Diels-Alder reaction to form a substituted cis-decalin framework.[2]

Materials:

-

Enantioenriched enone (dienophile)

-

Diene

-

Lewis Acid (e.g., 1.0 M solution of EtAlCl₂ in hexanes)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the enone (1.0 equiv) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the diene (1.5 equiv).

-

Slowly add the Lewis acid solution (e.g., EtAlCl₂, 0.1-1.0 equiv) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cis-decalin product.

Visualization

Caption: Convergent Diels-Alder approach to the eudesmane core.

Unified Asymmetric Michael Addition/Alder-Ene Cyclization Strategy

This modern and highly stereoselective strategy allows for the construction of a densely functionalized eudesmane core in a convergent manner.[4] Key features include an enantioselective copper-catalyzed Michael addition to set key stereocenters, followed by a gold-catalyzed Alder-ene reaction to form the second ring of the decalin system.

Data Presentation

| Eudesmane Product | Overall Yield (%) | Number of Steps | Reference |

| Dihydrojunenol | 29 | 5 | |

| Junenol | 24 | 5 | |

| 4-Epiajanol | 27 | 7 | |

| Pygmol | 27 | 7 | |

| Eudesmantetraol | 12 | 7 |

Experimental Protocols

Protocol 2a: Asymmetric Cu-NHC-Catalyzed Tandem Michael Addition/Aldol Reaction

Materials:

-

3-Methyl cyclohexenone

-

Homoprenyl magnesium bromide (Grignard reagent)

-

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

-

N-Heterocyclic Carbene (NHC) ligand

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Formaldehyde (B43269) solution

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried flask under an inert atmosphere, add Cu(OTf)₂ (0.05 equiv) and the NHC ligand (0.055 equiv) in anhydrous THF.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to -20 °C and add 3-methyl cyclohexenone (1.0 equiv).

-

Slowly add the Grignard reagent (1.2 equiv) dropwise, maintaining the temperature at -20 °C.

-

After the addition is complete, stir the reaction for an additional 2 hours at -20 °C.

-

Quench the reaction by the addition of formaldehyde solution (2.0 equiv).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (B1210297) (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the diastereomeric products.

Protocol 2b: Au(I)-Catalyzed Alder-Ene Cyclization

Materials:

-

Product from Protocol 2a

-

Gold(I) catalyst (e.g., [Au(IPr)NTf₂])

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the diene-aldehyde precursor from the previous step (1.0 equiv) in the anhydrous solvent, add the gold(I) catalyst (0.01-0.05 equiv).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture directly.

-

Purify the residue by flash column chromatography on silica gel to afford the eudesmane core.

Visualization

Caption: Unified Michael addition and Alder-ene cyclization strategy.

Palladium-Catalyzed Enantioselective Alkylation

This method is highly effective for the construction of the C10 all-carbon quaternary stereocenter, a common and challenging feature in eudesmane sesquiterpenoids. The use of a chiral ligand in conjunction with a palladium catalyst allows for high enantioselectivity in the formation of this key stereocenter.

Data Presentation

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Vinylogous ester | α-Quaternary ketone | 94 | 91 | |

| Carboxy-lactam | Allyl-substituted lactam | 97 | 99 |

Experimental Protocol: Palladium-Catalyzed Decarboxylative Allylation

This protocol outlines a general procedure for the enantioselective synthesis of an α-quaternary ketone, a key intermediate for eudesmane synthesis.

Materials:

-

Allyl enol carbonate substrate

-

Palladium catalyst precursor (e.g., Pd₂(dba)₃)

-

Chiral ligand (e.g., (S)-t-Bu-PHOX)

-

Anhydrous solvent (e.g., THF or toluene)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor (0.025 equiv) and the chiral ligand (0.06 equiv) to a flame-dried flask.

-

Add the anhydrous solvent and stir the mixture at room temperature for 20 minutes to form the active catalyst.

-

Add a solution of the allyl enol carbonate substrate (1.0 equiv) in the anhydrous solvent.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched α-quaternary ketone.

Visualization

Caption: Palladium-catalyzed enantioselective alkylation for C10 stereocenter formation.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Stereoselective synthesis of an advanced trans -decalin intermediate towards the total synthesis of anthracimycin - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01738B [pubs.rsc.org]

- 3. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the NMR and MS Analysis of Eudesmane Sesquiterpenes: A Case Study on Croargoid A

Introduction

Eudesmane (B1671778) sesquiterpenoids are a large and structurally diverse class of natural products, many of which exhibit significant biological activities, making them of great interest to researchers in drug discovery and development. The accurate structural elucidation of these compounds is paramount for understanding their structure-activity relationships. This document provides a detailed guide to the analysis of eudesmane sesquiterpenes using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a specific example, we will use the data for Croargoid A, a recently isolated eudesmane sesquiterpene, to illustrate the application of these techniques.[1]

Data Presentation: Spectroscopic Data for Croargoid A

The following tables summarize the quantitative NMR and MS data obtained for Croargoid A.[1]

Table 1: ¹H NMR Spectroscopic Data for Croargoid A (in CDCl₃) [1]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.65, 1.55 | m | |

| 2 | 2.10, 1.85 | m | |

| 3 | 2.45, 2.01 | m | |

| 6 | 4.60 | dd | 11.5, 5.0 |

| 8 | 2.35, 1.90 | m | |

| 9 | 2.20, 1.60 | m | |

| 14 | 1.16 | s | |

| 15 | 0.91 | d | 7.0 |

| OAc | 1.81 | s |

Table 2: ¹³C NMR Spectroscopic Data for Croargoid A (in CDCl₃) [1]

| Position | δC (ppm) | DEPT |

| 1 | 38.0 | CH₂ |

| 2 | 24.5 | CH₂ |

| 3 | 30.1 | CH₂ |

| 4 | 134.1 | C |

| 5 | 80.5 | C |

| 6 | 76.8 | CH |

| 7 | 148.2 | C |

| 8 | 29.5 | CH₂ |

| 9 | 40.2 | CH₂ |

| 10 | 41.5 | C |

| 11 | 121.2 | C |

| 12 | 170.5 | C |

| 13 | 21.1 | CH₃ |

| 14 | 22.8 | CH₃ |

| 15 | 15.9 | CH₃ |

| OAc | 170.1 | C |

| OAc | 21.0 | CH₃ |

Table 3: High-Resolution Mass Spectrometry Data for Croargoid A

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 273.1461 | 273.1461 | C₁₅H₂₂O₃Na |

Experimental Protocols

The following are generalized protocols for the NMR and MS analysis of eudesmane sesquiterpenes, based on standard methodologies in natural product chemistry.

Protocol 1: NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh 1-5 mg of the purified eudesmane sesquiterpene. b. Dissolve the sample in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). The choice of solvent should be based on the solubility of the compound. c. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1D NMR Data Acquisition (¹H and ¹³C): a. Insert the sample into the NMR spectrometer. b. Tune and shim the probe to optimize the magnetic field homogeneity. c. Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. d. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. e. Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Data Acquisition (COSY, HSQC, HMBC): a. Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin coupling networks. b. Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to determine one-bond proton-carbon correlations. c. Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations. This is crucial for establishing the carbon skeleton.

4. Data Processing and Analysis: a. Process the raw data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This includes Fourier transformation, phase correction, and baseline correction. b. Reference the spectra to the residual solvent peak or the internal standard. c. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. d. Analyze the chemical shifts, coupling constants, and correlations from all spectra to elucidate the structure of the molecule.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation: a. Prepare a dilute solution of the purified compound (typically 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. b. The solvent should be compatible with the ionization technique being used (e.g., electrospray ionization - ESI).

2. Instrument Setup and Data Acquisition: a. Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy. b. Set the ionization source parameters (e.g., spray voltage, capillary temperature, gas flow rates for ESI). c. Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. d. Acquire the mass spectrum in the desired mass range, ensuring sufficient resolution to determine the accurate mass.

3. Data Analysis: a. Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). b. Use the accurate mass to calculate the elemental composition (molecular formula) of the compound. c. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the workflow for the analysis and structure elucidation of a typical eudesmane sesquiterpene.

Caption: Experimental workflow for the isolation and analysis of this compound.

Caption: Logical workflow for the structure elucidation of this compound.

References

Application Notes and Protocols for Bioassay-Guided Fractionation of Eudesmane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane (B1671778) sesquiterpenoids are a large and diverse class of bicyclic sesquiterpenes found in numerous plant families, particularly Asteraceae, as well as in some fungi and marine organisms.[1][2] These natural products have garnered significant attention in the field of drug discovery due to their wide range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and insecticidal properties.[3] Bioassay-guided fractionation is a powerful strategy to systematically separate and isolate bioactive compounds from complex natural product extracts. This process involves a series of chromatographic separations, with each resulting fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, bioactive compound is isolated.

This document provides detailed application notes and protocols for the bioassay-guided fractionation of a representative eudesmane sesquiterpenoid, here hypothetically named "Eudesmane K," focusing on its potential anti-inflammatory and cytotoxic activities. While a specific compound named "this compound" is not prominently found in the current scientific literature, the methodologies described herein are broadly applicable to the isolation and characterization of novel or known eudesmane sesquiterpenoids.

Experimental Workflow

The overall workflow for the bioassay-guided fractionation of this compound is depicted below. This process begins with the extraction of the source material, followed by sequential fractionation and bioactivity testing, leading to the isolation and identification of the active compound.

Figure 1: General workflow for bioassay-guided fractionation of this compound.

Experimental Protocols

Protocol 1: Extraction of Plant Material

This protocol describes a general procedure for the solvent extraction of a plant source to obtain a crude extract for fractionation.

Materials:

-

Dried and powdered plant material (e.g., leaves, roots, or aerial parts)

-

Extraction solvent (e.g., 96% ethanol, methanol, or ethyl acetate)

-

Maceration vessel or Soxhlet apparatus

-

Filter paper

-

Rotary evaporator

Procedure:

-

Macerate the dried and powdered plant material (e.g., 400 g) with a suitable solvent (e.g., 4 L of 96% ethanol) at room temperature for 24 hours.[4]

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C to yield the crude extract.[5]

-

Store the crude extract at 4°C until further use.

Protocol 2: Bioassay-Guided Fractionation

This protocol outlines the steps for fractionating the crude extract and identifying bioactive fractions.

Materials:

-

Crude extract

-

Solvents for liquid-liquid partitioning (e.g., n-hexane, ethyl acetate (B1210297), butanol, water)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography elution (e.g., n-hexane-ethyl acetate gradient)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

HPLC solvents (e.g., acetonitrile, water)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Bioassay reagents and materials (see Protocols 3 and 4)

Procedure:

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract (e.g., 50 g) in distilled water (e.g., 500 mL).

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane (3 x 500 mL) and ethyl acetate (3 x 500 mL).

-

Concentrate each fraction using a rotary evaporator.

-

Perform bioassays on each fraction to identify the most active one. For instance, the n-hexane or ethyl acetate fractions often show significant activity for sesquiterpenoids.

-

-

Column Chromatography:

-

Subject the most active fraction (e.g., 10 g) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as n-hexane-ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

Collect the eluate in numerous sub-fractions.

-

Combine sub-fractions based on their TLC profiles.

-

Test the combined sub-fractions in the bioassay to identify the active sub-fraction(s).

-

-

Preparative HPLC:

-

Further purify the active sub-fraction(s) using preparative HPLC.

-

Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water) to isolate the pure compound (this compound).

-

Monitor the elution profile using a UV detector.

-

Collect the peaks corresponding to the pure compound.

-

Confirm the purity of the isolated compound using analytical HPLC.

-

Protocol 3: Anti-inflammatory Bioassay (Inhibition of Nitric Oxide Production)

This protocol describes an in vitro assay to evaluate the anti-inflammatory activity of fractions and the pure compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Test samples (fractions or pure compound) dissolved in Dimethyl Sulfoxide (DMSO)

-

Griess reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test samples for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-